2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide
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Description
2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5OS and its molecular weight is 449.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures, such as pyrazolines and pyridazines, have been found to interact with a variety of biological targets. These can include enzymes like acetylcholinesterase (AchE), which plays a crucial role in nerve impulse transmission .
Mode of Action
The compound might interact with its target by binding to a specific site, thereby modulating the target’s activity. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, inhibition of AchE can disrupt cholinergic neurotransmission, affecting processes like muscle contraction and cognitive functions .
Result of Action
The compound’s action at the molecular and cellular levels can lead to observable effects at the tissue or organism level. For example, inhibition of AchE can lead to symptoms like muscle weakness or cognitive impairment .
Properties
IUPAC Name |
2-[6-[4-(4-chlorophenyl)imidazol-1-yl]pyridazin-3-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS/c1-16-4-3-5-19(12-16)28(2)23(30)14-31-22-11-10-21(26-27-22)29-13-20(25-15-29)17-6-8-18(24)9-7-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMOZAVGYKIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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